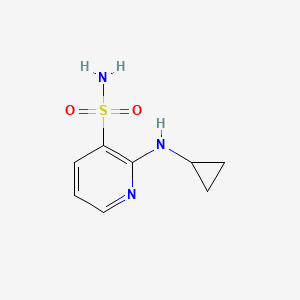
2-(Cyclopropylamino)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry as antibiotics. This compound features a cyclopropylamino group attached to a pyridine ring, which is further substituted with a sulfonamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyridine-3-sulfonamide typically involves the reaction of 2-aminopyridine with cyclopropylamine under suitable conditions to form the cyclopropylamino derivative. This intermediate is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyclopropylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-(Cyclopropylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its potential use as an antibiotic, the compound may inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .
類似化合物との比較
Similar Compounds
- Sulfathiazole
- Sulfamethizole
- Sulfachlorpyridazine
- Sulfamerazine
- Sulfamethoxypyridazine
Uniqueness
2-(Cyclopropylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group can enhance its binding affinity to certain targets, making it potentially more effective in its applications compared to other sulfonamides .
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
2-(cyclopropylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c9-14(12,13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H2,9,12,13) |
InChIキー |
STLIHPQXSODNSN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(C=CC=N2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


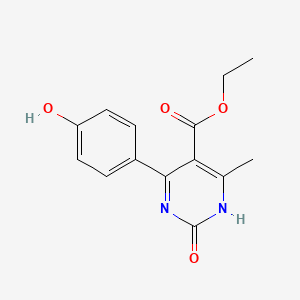
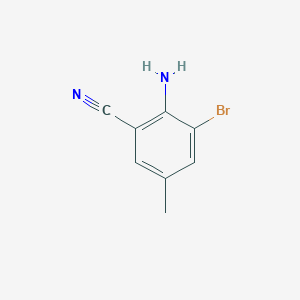
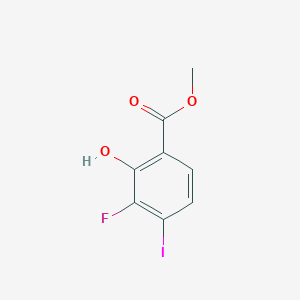
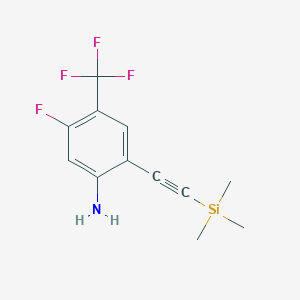
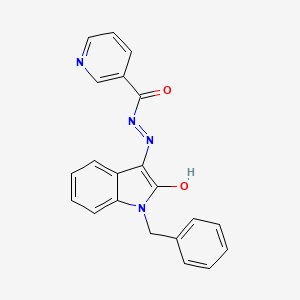
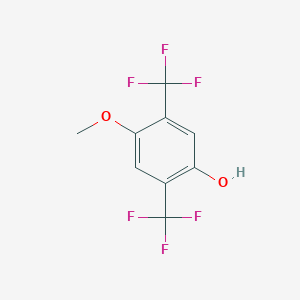
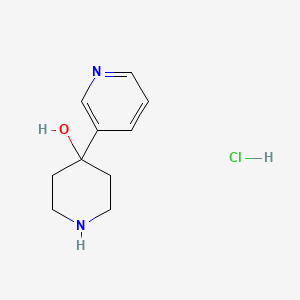
![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
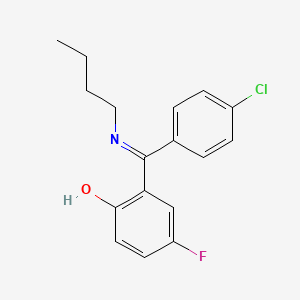
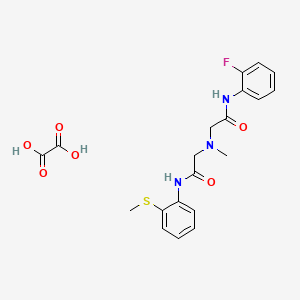
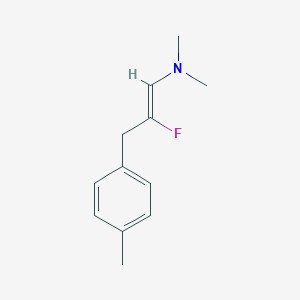
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
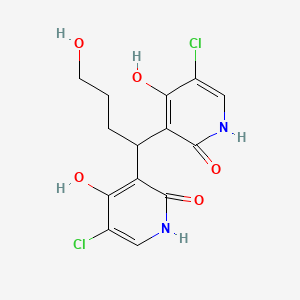
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853071.png)
